1-Morpholin-4-ylacetone CAS number and chemical properties
1-Morpholin-4-ylacetone CAS number and chemical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Morpholin-4-ylacetone (CAS Number: 6704-35-4), a morpholine derivative of interest in chemical synthesis and potentially in drug discovery. This document details its chemical properties, synthesis, and potential applications, presenting quantitative data in structured tables and outlining experimental methodologies.
Core Chemical Properties
1-Morpholin-4-ylacetone, also known as 1-(4-Morpholinyl)acetone or N-(2-oxopropyl)morpholine, is a ketone derivative of morpholine.[1] Its fundamental chemical and physical properties are summarized below.
| Property | Value | Reference |
| CAS Number | 6704-35-4 | [1][2] |
| Molecular Formula | C₇H₁₃NO₂ | [1][2] |
| Molecular Weight | 143.18 g/mol | [2] |
| Boiling Point | Not explicitly available in searched literature. | |
| Melting Point | Not explicitly available in searched literature. | |
| Density | Not explicitly available in searched literature. | |
| Solubility | Not explicitly available in searched literature. |
Synonyms: 1-(4-Morpholinyl)acetone, 1-(Morpholin-4-YL)propan-2-one, 1-Morpholinopropan-2-one.[2]
Synthesis of 1-Morpholin-4-ylacetone
The primary synthetic route to 1-Morpholin-4-ylacetone is through the nucleophilic substitution reaction of morpholine with a haloketone, typically chloroacetone. This reaction is a standard alkylation of a secondary amine.
Experimental Protocol: Synthesis via Alkylation of Morpholine
This protocol is a generalized procedure based on common organic synthesis techniques for the N-alkylation of amines.
Materials:
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Morpholine
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Chloroacetone
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Anhydrous potassium carbonate (K₂CO₃) or another suitable base
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Anhydrous solvent (e.g., acetonitrile, acetone, or DMF)
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Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
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Standard laboratory glassware for reaction, workup, and purification
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Magnetic stirrer and heating mantle
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve morpholine (1 equivalent) in the chosen anhydrous solvent.
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Add the base, such as anhydrous potassium carbonate (1.5-2 equivalents), to the solution.
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To this stirring suspension, add chloroacetone (1.1 equivalents) dropwise at room temperature.
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After the addition is complete, heat the reaction mixture to reflux and maintain it for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
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Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
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Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure 1-Morpholin-4-ylacetone.
Logical Workflow for Synthesis:
Spectral Data
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¹H NMR: Protons on the morpholine ring would appear as multiplets, typically in the range of 2.5-3.8 ppm. The methylene protons adjacent to the nitrogen and the ketone would likely be a singlet around 3.2-3.5 ppm, and the methyl protons of the acetone moiety would be a singlet around 2.1 ppm.
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¹³C NMR: The carbonyl carbon would be expected to appear significantly downfield (>200 ppm). The carbons of the morpholine ring would appear in the range of 45-70 ppm.
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IR Spectroscopy: A strong characteristic absorption band for the ketone carbonyl group (C=O) would be expected around 1715 cm⁻¹. C-N and C-O stretching vibrations of the morpholine ring would also be present.
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Mass Spectrometry: The molecular ion peak [M]⁺ would be observed at m/z = 143. Key fragmentation patterns would likely involve the loss of the acetyl group and cleavage of the morpholine ring.
Biological Activity and Applications in Drug Discovery
The morpholine moiety is a privileged scaffold in medicinal chemistry, known to improve the pharmacokinetic properties of drug candidates, such as solubility and metabolic stability. Morpholine-containing compounds have shown a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.
Specifically, novel morpholine ketone analogs have been investigated as potent histamine H3 receptor inverse agonists with wake-promoting activity. While 1-Morpholin-4-ylacetone itself was not the lead compound in these studies, its structural motif is relevant to this class of biologically active molecules. This suggests that 1-Morpholin-4-ylacetone could serve as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications, particularly in the area of central nervous system disorders.
Potential Signaling Pathway Involvement:
While no specific signaling pathways have been directly elucidated for 1-Morpholin-4-ylacetone, its potential as a precursor for histamine H3 receptor antagonists suggests a possible, indirect involvement in modulating histamine-mediated signaling in the central nervous system. The histamine H3 receptor is a G protein-coupled receptor (GPCR) that regulates the release of histamine and other neurotransmitters.
Conclusion
1-Morpholin-4-ylacetone is a readily synthesizable compound with potential as a versatile intermediate in organic and medicinal chemistry. While detailed experimental data on its physical properties and biological activity are limited in publicly available literature, its structural relationship to known bioactive morpholine ketones suggests its utility as a scaffold for the development of novel therapeutics. Further research is warranted to fully characterize this compound and explore its potential applications in drug discovery and development.




